Ziconotide acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

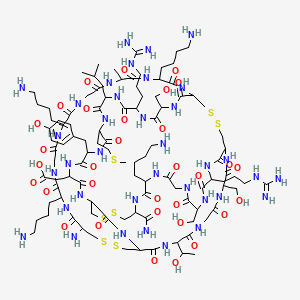

2-[63-amino-13,45,54,60-tetrakis(4-aminobutyl)-4,36-bis(3-carbamimidamidopropyl)-16-carbamoyl-71-(1-hydroxyethyl)-7,39,77-tris(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-48-methyl-33-(2-methylpropyl)-30-(2-methylsulfanylethyl)-2,5,8,11,14,23,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,85-tetracosaoxo-18,19,65,66,81,82-hexathia-3,6,9,12,15,22,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,84-tetracosazatricyclo[40.37.4.221,68]pentaoctacontan-24-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C102H172N36O32S7/c1-50(2)34-63-91(161)127-62(26-33-171-5)90(160)129-64(35-53-22-24-54(143)25-23-53)92(162)130-65(36-78(148)149)93(163)135-72-48-175-173-45-69(80(108)150)133-86(156)58(18-8-12-29-105)121-76(146)39-117-85(155)66(41-139)131-88(158)61(21-15-32-114-102(111)112)126-96(166)70-46-176-177-47-71(97(167)132-68(43-141)95(165)125-60(87(157)128-63)20-14-31-113-101(109)110)134-89(159)59(19-9-13-30-106)123-81(151)51(3)119-74(144)37-115-83(153)56(16-6-10-27-103)120-75(145)38-116-84(154)57(17-7-11-28-104)124-82(152)55(107)44-172-174-49-73(137-98(72)168)99(169)138-79(52(4)142)100(170)118-40-77(147)122-67(42-140)94(164)136-70/h22-25,50-52,55-73,79,139-143H,6-21,26-49,103-107H2,1-5H3,(H2,108,150)(H,115,153)(H,116,154)(H,117,155)(H,118,170)(H,119,144)(H,120,145)(H,121,146)(H,122,147)(H,123,151)(H,124,152)(H,125,165)(H,126,166)(H,127,161)(H,128,157)(H,129,160)(H,130,162)(H,131,158)(H,132,167)(H,133,156)(H,134,159)(H,135,163)(H,136,164)(H,137,168)(H,138,169)(H,148,149)(H4,109,110,113)(H4,111,112,114) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKIMPVREBSLAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CO)C(C)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C102H172N36O32S7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2639.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Freely soluble in water and is practically insoluble in methyl tert-butyl ether | |

| Details | US Natl Inst Health; DailyMed. Current Medication Information. Ziconotide. Feb, 2008. Available from, as of May 21, 2008: https://dailymed.nlm.nih.gov/dailymed/drugInfo.cfm?id=6893 | |

| Record name | ZICONOTIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

107452-89-1 | |

| Record name | 107452-89-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZICONOTIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

From Venom to Remedy: A Technical Guide to the Discovery of Ziconotide Acetate from Conus magus

Introduction: The venom of the marine cone snail, Conus magus, a predatory sea creature, has yielded a remarkable therapeutic agent for severe chronic pain. This guide provides a detailed technical overview of the discovery, mechanism of action, and development of ziconotide acetate (Prialt®), the synthetic equivalent of the ω-conotoxin MVIIA peptide. Ziconotide represents a significant milestone in pharmacology as the first marine-derived peptide to be approved by the U.S. Food and Drug Administration (FDA), offering a non-opioid alternative for patients with intractable pain.[1][2][3][4][5][6]

The journey from a component of fish-hunting snail venom to a clinically approved analgesic began in the early 1980s. Researchers, intrigued by the paralytic effects of cone snail toxins, isolated and characterized the peptide ω-conotoxin MVIIA.[2][5][7] This peptide was found to have an unprecedented selectivity for a specific type of calcium channel, which led to its development as a potent pain therapeutic.[5]

Core Mechanism of Action: Selective N-type Calcium Channel Blockade

Ziconotide's therapeutic effect is rooted in its highly potent and selective blockade of N-type voltage-sensitive calcium channels (N-VSCCs).[1][3][4] These channels are densely located on the presynaptic terminals of primary nociceptive (pain-sensing) afferent nerves in the dorsal horn of the spinal cord.[1][8]

Under normal conditions, the arrival of a pain signal (action potential) at these nerve terminals causes the N-VSCCs to open, allowing an influx of calcium ions. This calcium influx is a critical step that triggers the release of pronociceptive neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP) into the synapse.[2] These neurotransmitters then propagate the pain signal to second-order neurons and ultimately to the brain.

Ziconotide disrupts this cascade by binding to the N-VSCCs, preventing them from opening.[2][8] This blockade inhibits the presynaptic calcium influx, thereby preventing the release of pain-signaling neurotransmitters and effectively interrupting the transmission of the pain signal at the spinal level.[1][5] This unique mechanism distinguishes ziconotide from opioids, and importantly, prolonged administration does not lead to the development of tolerance or addiction.[1][3][4]

Drug Discovery and Development Workflow

The development of ziconotide from a natural toxin involved a multi-stage process, beginning with basic research and culminating in a commercial therapeutic. The peptide from Conus magus, ω-conotoxin MVIIA, is chemically identical to the final drug product, ziconotide, a testament to the efficiency of natural evolution in drug design.[5]

-

Venom Collection & Peptide Isolation: Crude venom was extracted from specimens of Conus magus. The active peptide, ω-conotoxin MVIIA, was then isolated using chromatographic techniques.

-

Sequencing and Characterization: The primary structure (amino acid sequence) of the isolated peptide was determined.[2]

-

Chemical Synthesis: Ziconotide (synthetic ω-conotoxin MVIIA) was produced using solid-phase peptide synthesis, allowing for a consistent and scalable supply for research and clinical use.[9][10]

-

Preclinical Evaluation: Extensive in vitro and in vivo studies were conducted to determine the peptide's pharmacological profile, including its binding affinity, channel selectivity, and efficacy in animal models of pain.[1]

-

Clinical Trials: A series of randomized, double-blind, placebo-controlled Phase III clinical trials established the safety and analgesic efficacy of intrathecally administered ziconotide in patients with severe chronic pain.[1][11]

-

Regulatory Approval: Based on robust clinical data, ziconotide was approved by the FDA in December 2004 for the management of severe chronic pain in patients for whom intrathecal therapy is warranted.[2]

Experimental Protocols

The characterization and validation of ziconotide relied on a suite of established experimental methodologies.

Peptide Synthesis and Purification

-

Method: Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[10]

-

Protocol:

-

The C-terminal amino acid is anchored to a solid resin support.

-

The Fmoc protecting group is removed from the N-terminus.

-

The next Fmoc-protected amino acid is coupled to the growing peptide chain.

-

Steps 2 and 3 are repeated sequentially according to the ω-conotoxin MVIIA sequence.

-

Once the full peptide is synthesized, it is cleaved from the resin.

-

The peptide undergoes oxidative folding to form the three critical disulfide bonds.[10]

-

-

Purification: The synthesized peptide is purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Biological Assays

-

Radioligand Binding Assay:

-

Objective: To determine the binding affinity of ziconotide for N-type calcium channels.

-

Protocol:

-

Prepare synaptosomal membrane fractions from rat brain tissue, which is rich in N-VSCCs.

-

Incubate the membranes with a radiolabeled ligand specific for N-VSCCs (e.g., [¹²⁵I]ω-conotoxin GVIA).

-

Add varying concentrations of unlabeled ziconotide to compete with the radioligand for binding sites.

-

After incubation, separate bound from free radioligand by filtration.

-

Quantify the radioactivity of the filters to determine the amount of bound radioligand.

-

Calculate the dissociation constant (Kd) or inhibition constant (Ki) for ziconotide from the competition curve.

-

-

-

Electrophysiology (Whole-Cell Patch Clamp):

-

Objective: To directly measure the functional blockade of N-type calcium channel currents by ziconotide.

-

Protocol:

-

Use mammalian cell lines (e.g., HEK293) engineered to express recombinant human N-type calcium channels (Cav2.2).

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Apply a voltage step protocol to elicit inward calcium currents through the N-VSCCs.

-

Record baseline currents.

-

Perfuse the cell with a solution containing a known concentration of ziconotide.

-

Record the calcium currents again and measure the degree of inhibition.

-

Generate a dose-response curve by testing multiple concentrations to determine the IC₅₀ value (the concentration at which 50% of the channel current is inhibited).[10]

-

-

In Vivo Analgesic Efficacy Models

-

Formalin Test (Model of Persistent Pain):

-

Protocol:

-

Administer ziconotide or a vehicle control intrathecally to rodents.

-

After a set time, inject a dilute formalin solution into the plantar surface of the hind paw.

-

Observe and score nociceptive behaviors (e.g., flinching, licking, biting the injected paw) over a period of up to 60 minutes.

-

A reduction in these behaviors compared to the control group indicates an antinociceptive effect.[12]

-

-

-

Chronic Constriction Injury (CCI) Model (Model of Neuropathic Pain):

-

Protocol:

-

Surgically induce a neuropathy in rodents by loosely ligating the sciatic nerve.

-

Allow several days for neuropathic pain symptoms, such as tactile allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to heat), to develop.

-

Administer ziconotide or a vehicle control intrathecally.

-

Measure paw withdrawal thresholds to mechanical stimuli (using von Frey filaments) or withdrawal latency to a thermal stimulus.

-

An increase in the withdrawal threshold or latency compared to the control group demonstrates analgesic efficacy in a neuropathic pain state.[12]

-

-

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of ziconotide.

Table 1: Physicochemical and Pharmacokinetic Properties of Ziconotide

| Parameter | Value | Reference |

|---|---|---|

| Amino Acid Sequence | CKGKGAKCSRLMYDCCTGSCRSGKC-NH₂ | [2] |

| Molecular Formula | C₁₀₂H₁₇₂N₃₆O₃₂S₇ | [2] |

| Molar Mass | 2639.14 g·mol⁻¹ | [2] |

| Disulfide Bonds | Cys1-Cys16, Cys8-Cys20, Cys15-Cys25 | [2] |

| CSF Half-Life | ~4.6 hours (range 2.9–6.5 hours) | [13] |

| CSF Volume of Distribution | ~140 mL | [8][13] |

| Plasma Protein Binding | ~50% |[8] |

Table 2: In Vitro Activity of Ziconotide

| Assay | Target | Value | Reference |

|---|---|---|---|

| Radioligand Binding (Kd) | Rat Neocortical N-type VGCCs | 4.8 x 10⁻⁸ M | [14] |

| Radioligand Binding (Affinity) | Rat Neocortical N-type VGCCs | 1–18 pM | [12] |

| Electrophysiology (IC₅₀) | Recombinant Human Cav2.2 | ~1-10 nM (Typical Range) |[10] |

Table 3: Efficacy of Ziconotide in a Preclinical Pain Model

| Animal Model | Efficacy Endpoint (ED₅₀) | Value | Reference |

|---|

| Rat Incisional Model | Antinociception | 49 pM (intrathecal) |[13] |

Table 4: Overview of a Pivotal Phase III Clinical Trial (Non-Malignant Pain)

| Parameter | Description | Reference |

|---|---|---|

| Trial Design | Randomized, double-blind, placebo-controlled | [1] |

| Patient Population | 169 patients with severe chronic non-malignant pain | [1] |

| Dosing | Intrathecal infusion starting at ≤0.4 µg/h, titrated up to 7.0 µg/h | [1] |

| Primary Outcome | Mean percentage change in Visual Analogue Scale of Pain Intensity (VASPI) | [11] |

| Result | Statistically significant pain relief compared to placebo |[8] |

Structure-Activity Relationship

The potent and selective activity of ziconotide is intrinsically linked to its three-dimensional structure, which is stabilized by three disulfide bonds. This rigid framework correctly orients the amino acid residues in the four loops of the peptide for optimal interaction with the N-type calcium channel. Alanine substitution experiments have revealed that specific residues, particularly Tyrosine-13 in loop 2, are crucial for high-affinity binding and channel-blocking activity.[1] The unique arrangement of charged and hydrophobic residues within these loops dictates the peptide's selectivity for N-type channels over other calcium channel subtypes like P/Q-type.[1]

References

- 1. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ziconotide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Pain Therapeutics from Cone Snail Venoms: From Ziconotide to Novel Non-Opioid Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cone Snails: A Big Store of Conotoxins for Novel Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ziconotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Self-Assembly Nanostructure of Myristoylated ω-Conotoxin MVIIA Increases the Duration of Efficacy and Reduces Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ziconotide Monotherapy: A Systematic Review of Randomised Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Omega-Conotoxins as Experimental Tools and Therapeutics in Pain Management [mdpi.com]

- 13. Safety and efficacy of intrathecal ziconotide in the management of severe chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. preprints.org [preprints.org]

mechanism of action of ω-conotoxin MVIIA

An In-depth Technical Guide to the Mechanism of Action of ω-Conotoxin MVIIA

Executive Summary

ω-Conotoxin MVIIA, a 25-amino acid peptide isolated from the venom of the marine cone snail Conus magus, is a potent and selective antagonist of N-type voltage-gated calcium channels (CaV2.2).[1][2][3] Its synthetic equivalent, Ziconotide (Prialt®), is an FDA-approved non-opioid analgesic for severe chronic pain, highlighting its clinical significance.[1][4] This document provides a comprehensive overview of the molecular , detailing its interaction with the CaV2.2 channel, the physiological consequences of this interaction, quantitative data on its activity, and the experimental protocols used for its characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Target - N-type Voltage-Gated Calcium Channels

Voltage-gated calcium channels (CaV) are essential transmembrane proteins that convert electrical signals (membrane depolarization) into intracellular calcium transients, which trigger a wide array of physiological events.[5][6] The CaV2 subfamily, which includes N-type (CaV2.2), P/Q-type, and R-type channels, is primarily located at presynaptic nerve terminals and is crucial for the initiation of synaptic transmission.[5][7]

N-type (CaV2.2) channels are heteromeric protein complexes composed of a primary pore-forming α1B subunit and auxiliary α2δ and β subunits.[8] The α1B subunit is the core functional component, containing the voltage sensor, the ion-conducting pore, and the binding site for toxins like ω-conotoxin MVIIA.[7][8] These channels are critically involved in the release of various neurotransmitters, including glutamate, GABA, and norepinephrine, and play a significant role in pain signaling pathways.[2][8]

Core Mechanism of Action

The primary is the potent and selective blockade of the N-type (CaV2.2) voltage-gated calcium channel.[1][4]

-

Binding to the Channel : ω-Conotoxin MVIIA binds to the extracellular side of the CaV2.2 channel.[4] The binding site is located within the outer vestibule of the channel's pore, which is formed by the α1B subunit.[4][9] Specific amino acid residues, particularly in loop 2 of the toxin, such as Tyr13, are crucial for this high-affinity interaction.[10]

-

Pore Occlusion : Upon binding, the toxin physically occludes the ion-conducting pore of the channel.[9] This direct blockade prevents the influx of extracellular Ca²⁺ ions into the presynaptic terminal, even when an action potential arrives and causes membrane depolarization.[9][11]

-

Inhibition of Neurotransmitter Release : The influx of Ca²⁺ through N-type channels is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of neurotransmitters into the synaptic cleft.[7][8] By blocking this Ca²⁺ entry, ω-conotoxin MVIIA effectively decouples neuronal excitation from neurotransmitter release.[2][3] This has been demonstrated to suppress the release of key neurotransmitters like glutamate, which are involved in pain transmission.[2][3]

-

Analgesia and Neuroprotection : In the context of pain pathways, particularly in the spinal dorsal horn, the inhibition of glutamate release from primary afferent Aδ- and C-fibers reduces the activation of second-order neurons, thereby dampening the transmission of pain signals to the brain.[2][3][11] Additionally, by preventing excessive calcium influx following ischemic events, ω-conotoxin MVIIA exhibits neuroprotective effects.[2][12]

Caption: Signaling pathway of ω-conotoxin MVIIA action at the presynaptic terminal.

Quantitative Data Summary

The activity of ω-conotoxin MVIIA has been quantified in various assays, measuring its binding affinity, inhibitory concentration, and effects on synaptic transmission.

Table 1: Binding Affinity and Potency

| Parameter | Value | Cell/Tissue Type | Assay Type | Reference |

| IC₅₀ (Neuroprotection) | 50 nmol/L | Rat Organotypic Hippocampal Slices | Hypoxia-induced damage assay | [12] |

| ED₅₀ (Binding) | ~60 pM | Chick Brain Membranes | Radioligand Binding Assay (¹²⁵I-ω-CTX MVIIC) | [13] |

Table 2: Electrophysiological Effects on Synaptic Transmission

| Parameter Measured | Condition | Effect (% of Control) | Preparation | Reference |

| mEPSC Frequency | 1 µM MVIIA | 57.5% ± 10.2% | Rat Spinal Cord Slices (SCI model) | [2][3] |

| mEPSC Amplitude | 1 µM MVIIA | 101.0% ± 20.3% (No significant change) | Rat Spinal Cord Slices (SCI model) | [2][3] |

| Aδ-fiber-evoked EPSC Amplitude | 1 µM MVIIA | 64.4% ± 12.6% | Rat Spinal Cord Slices (SCI model) | [3] |

| C-fiber-evoked EPSC Amplitude | 1 µM MVIIA | 74.4% ± 11.7% | Rat Spinal Cord Slices (SCI model) | [3] |

Key Experimental Protocols

The characterization of ω-conotoxin MVIIA's mechanism of action relies on several key experimental techniques.

In Vitro Whole-Cell Patch-Clamp Recording

This electrophysiological technique is used to measure the electrical activity of individual neurons and the effect of MVIIA on synaptic currents.

Objective: To measure excitatory postsynaptic currents (EPSCs) in spinal dorsal horn neurons and assess the impact of MVIIA on neurotransmitter release.

Methodology:

-

Animal Model: Male Wistar rats (200-250 g) are used. A spinal cord injury (SCI) model is induced to study neuropathic pain mechanisms.[2][3]

-

Spinal Cord Slice Preparation:

-

Rats are anesthetized, and the lumbosacral segment of the spinal cord is removed and placed in ice-cold, preoxygenated Krebs solution.[3]

-

A transverse slice (300-500 µm thick) of the spinal cord is prepared using a microslicer.[2][3]

-

The slice is transferred to a recording chamber and continuously perfused with Krebs solution (117 mM NaCl, 3.6 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgCl₂, 1.2 mM NaH₂PO₄, 25 mM NaHCO₃, 11.5 mM D-glucose) equilibrated with 95% O₂/5% CO₂ gas at 36°C ± 1°C for at least 3 hours.[2][3]

-

-

Recording:

-

Substantia gelatinosa neurons in the spinal dorsal horn are visually identified.

-

Whole-cell patch-clamp recordings are made using glass pipettes filled with an internal solution.

-

To isolate miniature EPSCs (mEPSCs), tetrodotoxin (TTX, 0.5 µM) is added to the Krebs solution to block action potentials.[2][3]

-

A baseline of synaptic activity is recorded.

-

ω-conotoxin MVIIA (e.g., 1 µM) is applied directly to the spinal cord slice for a short duration (e.g., 20 seconds).[2][3]

-

-

Data Analysis: Changes in the frequency and amplitude of mEPSCs or evoked EPSCs before and after MVIIA application are measured and compared to determine the toxin's effect on presynaptic neurotransmitter release.[2][3]

Caption: Experimental workflow for whole-cell patch-clamp recording.

Radioligand Binding Assay

This method is used to determine the binding affinity and specificity of MVIIA for its target receptor.

Objective: To quantify the binding characteristics of ω-conotoxins to CaV2.2 channels.

Methodology:

-

Membrane Preparation: Crude membranes are prepared from a tissue source rich in N-type channels, such as chick brain.[13]

-

Channel Immunocapture (Optional enhancement): Antibodies against a specific peptide sequence of the CaV2.2 channel can be used to capture and enrich the target channels from the membrane preparation.[13]

-

Binding Reaction:

-

A radiolabeled version of an ω-conotoxin (e.g., ¹²⁵I-ω-CTX MVIIC or GVIA) is incubated with the membrane preparation at a fixed concentration (e.g., 60 pM).[13]

-

For competition assays, increasing concentrations of unlabeled ω-conotoxin MVIIA are added to compete for binding with the radioligand.

-

-

Separation and Counting: The mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand. The radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: The data is used to calculate binding parameters such as the dissociation constant (Kd) or the half-maximal effective dose (ED₅₀) for binding.[13]

Structure-Function Relationships

The CaV2.2 channel is a multi-subunit complex, and its structure is key to understanding the mechanism of MVIIA.

Caption: Logical relationship diagram of the N-type (CaV2.2) channel subunits.

Conclusion

ω-Conotoxin MVIIA exerts its powerful analgesic and neuroprotective effects through a highly specific and potent mechanism: the direct physical blockade of N-type voltage-gated calcium channels. By binding to the α1B subunit and occluding the channel pore, it prevents the presynaptic calcium influx required for neurotransmitter release. This action effectively silences key synapses in pain-transmitting pathways. The detailed understanding of this mechanism, supported by quantitative biophysical and electrophysiological data, has not only led to the development of a novel therapeutic for chronic pain but also provides a critical pharmacological tool for the ongoing investigation of synaptic function and neuronal signaling.

References

- 1. smartox-biotech.com [smartox-biotech.com]

- 2. Frontiers | Omega-conotoxin MVIIA reduces neuropathic pain after spinal cord injury by inhibiting N-type voltage-dependent calcium channels on spinal dorsal horn [frontiersin.org]

- 3. Omega-conotoxin MVIIA reduces neuropathic pain after spinal cord injury by inhibiting N-type voltage-dependent calcium channels on spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential [mdpi.com]

- 5. Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. Regulation of N-type voltage-gated calcium channels and presynaptic function by cyclin-dependent kinase 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-type calcium channel - Wikipedia [en.wikipedia.org]

- 9. Conotoxins as Tools to Understand the Physiological Function of Voltage-Gated Calcium (CaV) Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Omega-conotoxin MVIIA reduces neuropathic pain after spinal cord injury by inhibiting N-type voltage-dependent calcium channels on spinal dorsal horn (2024) | Nobuko Ohashi [scispace.com]

- 12. Selective N-type calcium channel antagonist omega conotoxin MVIIA is neuroprotective against hypoxic neurodegeneration in organotypic hippocampal-slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characteristics of omega-conotoxin GVI A and MVIIC binding to Cav 2.1 and Cav 2.2 channels captured by anti-Ca2+ channel peptide antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

Ziconotide Acetate: A Deep Dive into its Potent and Selective Blockade of N-Type Calcium Channels

For Immediate Release

This technical guide provides an in-depth analysis of ziconotide acetate's remarkable selectivity for N-type (Cav2.2) voltage-gated calcium channels. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details essential experimental methodologies, and visualizes the underlying molecular mechanisms and workflows. Ziconotide, a synthetic peptide derived from the cone snail Conus magus, is a powerful analgesic that offers a non-opioid therapeutic option for severe chronic pain. Its efficacy is rooted in its highly specific interaction with N-type calcium channels, a critical component in nociceptive signaling.

Core Mechanism of Action

Ziconotide exerts its analgesic effect by binding to and blocking N-type calcium channels located on the presynaptic terminals of primary nociceptive afferent neurons in the dorsal horn of the spinal cord.[1][2][3] This blockade prevents the influx of calcium ions that is essential for the release of key pro-nociceptive neurotransmitters, including glutamate, substance P, and calcitonin gene-related peptide (CGRP).[1][2] By interrupting this crucial step in the pain signaling cascade, ziconotide effectively dampens the transmission of pain signals to the brain.

Quantitative Analysis of Selectivity

Ziconotide's therapeutic utility is underscored by its exceptional selectivity for N-type calcium channels over other voltage-gated calcium channel subtypes. This high degree of selectivity minimizes off-target effects and contributes to its safety profile. The following tables summarize the quantitative data from binding and functional assays, demonstrating ziconotide's potent and specific interaction with Cav2.2 channels.

| Binding Affinity Data | |

| Parameter | Value |

| Target Channel | N-type (Cav2.2) |

| Dissociation Constant (Kd) | 4.8 x 10⁻⁸ M |

| Functional Inhibition Data | ||

| Channel Subtype | Parameter | Concentration |

| N-type (Cav2.2) | IC₅₀ | 0.7–1.8 nM[4] |

| L-type (Cav1.2) | - | >10 µM |

| T-type (Cav3.2) | - | >10 µM |

Note: Data for L-type and T-type channels are based on studies with a ziconotide analog, RD2, which showed inhibition only at concentrations higher than 10 µM, indicating a selectivity of over 1000-fold for the N-type channel.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for key experiments used to characterize the selectivity of this compound.

Radioligand Binding Assay

This assay determines the binding affinity of ziconotide to N-type calcium channels, typically by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

-

Homogenize rat brain tissue or cells expressing the target calcium channel subtype in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in a suitable assay buffer.

2. Competition Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled N-type calcium channel ligand (e.g., [¹²⁵I]-ω-conotoxin MVIIA), and varying concentrations of unlabeled ziconotide.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of ziconotide.

-

Determine the IC₅₀ value (the concentration of ziconotide that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the effect of ziconotide on the function of N-type calcium channels by recording the ionic currents flowing through them.

1. Cell Preparation:

-

Isolate dorsal root ganglion (DRG) neurons from rodents or use a cell line stably expressing the desired calcium channel subtype (e.g., HEK293 cells).

-

Culture the cells on glass coverslips suitable for microscopy and electrophysiological recording.

2. Recording Setup:

-

Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution containing physiological concentrations of ions and blockers of sodium and potassium channels to isolate calcium currents.

-

Fabricate patch pipettes from borosilicate glass capillaries and fill them with an internal solution containing ions that will carry the current (e.g., Cs⁺ or Ba²⁺).

3. Whole-Cell Recording:

-

Approach a target cell with the patch pipette and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).

-

Clamp the membrane potential at a holding potential where the calcium channels are closed (e.g., -80 mV).

-

Elicit calcium currents by applying depolarizing voltage steps (e.g., to 0 mV).

-

Record baseline calcium currents before and after the application of ziconotide to the external solution.

4. Data Analysis:

-

Measure the peak amplitude of the calcium currents in the absence and presence of different concentrations of ziconotide.

-

Construct a concentration-response curve by plotting the percentage of current inhibition versus the ziconotide concentration.

-

Determine the IC₅₀ value from the concentration-response curve.

Calcium Imaging with Fura-2

This method visualizes changes in intracellular calcium concentration in response to channel activation and its blockade by ziconotide.

1. Cell Loading:

-

Culture cells (e.g., DRG neurons) on glass-bottom dishes.

-

Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a solution containing the dye for 30-60 minutes at 37°C.

-

Wash the cells with a physiological salt solution to remove excess dye.

2. Imaging:

-

Mount the dish on an inverted fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation wavelengths and a camera to capture the emission at ~510 nm.

-

Perfuse the cells with a solution that will depolarize the membrane and open voltage-gated calcium channels (e.g., a high potassium solution).

-

Record the fluorescence intensity at both excitation wavelengths before, during, and after the application of ziconotide.

3. Data Analysis:

-

Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380). This ratio is proportional to the intracellular calcium concentration.

-

Measure the change in the F340/F380 ratio upon depolarization in the absence and presence of ziconotide.

-

Quantify the inhibitory effect of ziconotide on the depolarization-induced calcium influx.

Conclusion

The data and methodologies presented in this technical guide provide a comprehensive overview of the high selectivity of this compound for N-type voltage-gated calcium channels. This remarkable specificity is the cornerstone of its therapeutic efficacy in managing severe chronic pain. The detailed experimental protocols and visualizations serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of N-type calcium channel blockers.

References

- 1. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Ziconotide, an intrathecally administered N-type calcium channel antagonist for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure of human Cav2.2 channel blocked by the pain killer ziconotide - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Intricate Architecture of Ziconotide Acetate: A Technical Guide to its Disulfide Bond Configuration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziconotide acetate, a synthetic peptide analogue of ω-conotoxin MVIIA from the venom of the marine cone snail Conus magus, is a potent non-opioid analgesic used in the management of severe chronic pain.[1][2][3] Its therapeutic efficacy is intrinsically linked to its unique three-dimensional structure, which is stabilized by a specific network of three disulfide bonds. This guide provides an in-depth exploration of the disulfide bond configuration of this compound, detailing the experimental methodologies used for its elucidation and its crucial role in the peptide's biological activity.

This compound: Core Structural and Functional Properties

Ziconotide is a 25-amino acid peptide with a C-terminal amidation.[2] The stability and conformation of this peptide are critically dependent on the precise connectivity of its six cysteine residues, which form three intramolecular disulfide bridges.

Amino Acid Sequence and Disulfide Connectivity

The primary structure of ziconotide is characterized by the following amino acid sequence: Cys-Lys-Gly-Lys-Gly-Ala-Lys-Cys-Ser-Arg-Leu-Met-Tyr-Asp-Cys-Cys-Thr-Gly-Ser-Cys-Arg-Ser-Gly-Lys-Cys-NH₂.[2] The specific arrangement of its disulfide bonds has been determined to be between Cys1-Cys16, Cys8-Cys20, and Cys15-Cys25.[2][4] This "inhibitor cystine knot" (ICK) motif is a hallmark of many conotoxins and is essential for their biological function and structural stability.[3]

| Property | Value | Reference |

| Amino Acid Sequence | CKGKGAKCSRLMYDCCTGSCRSGKC-NH₂ | [2][4] |

| Molecular Weight | 2639.12 Da | |

| Disulfide Bond 1 | Cys1 - Cys16 | [2][4] |

| Disulfide Bond 2 | Cys8 - Cys20 | [2][4] |

| Disulfide Bond 3 | Cys15 - Cys25 | [2][4] |

| Amino Acid Sequence and Disulfide Bond Connectivity of this compound. |

Disulfide Bond Configuration Diagram

The intricate network of disulfide bonds in ziconotide creates a compact and rigid structure, which is paramount for its high-affinity binding to its molecular target.

Experimental Determination of Disulfide Bond Configuration

The precise determination of disulfide bond connectivity in peptides like ziconotide is a complex analytical challenge. A combination of techniques, primarily centered around mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, is employed.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a powerful tool for disulfide bond mapping. The general workflow involves enzymatic digestion of the peptide under non-reducing conditions, followed by analysis of the resulting peptide fragments by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow for Disulfide Bond Mapping by Mass Spectrometry

Detailed Methodologies:

-

Sample Preparation (Non-Reduced):

-

A solution of this compound is prepared in a suitable buffer.

-

To prevent disulfide bond scrambling, free sulfhydryl groups (if any) are alkylated using a reagent like N-ethylmaleimide (NEM).

-

The peptide is then subjected to enzymatic digestion using a specific protease, such as trypsin, which cleaves at the C-terminal side of lysine and arginine residues. The digestion is carried out under conditions that preserve the native disulfide bonds.

-

-

Sample Preparation (Reduced and Alkylated):

-

A parallel sample of ziconotide is denatured and its disulfide bonds are cleaved using a reducing agent like dithiothreitol (DTT).

-

The resulting free sulfhydryl groups are then alkylated with a reagent such as iodoacetamide (IAM) to prevent re-oxidation.

-

This fully reduced and alkylated peptide is then subjected to the same enzymatic digestion protocol as the non-reduced sample.

-

-

LC-MS/MS Analysis:

-

The peptide digests from both the non-reduced and reduced/alkylated samples are separated using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The separated peptides are then introduced into a mass spectrometer. In tandem mass spectrometry (MS/MS), peptide ions are selected and fragmented to obtain sequence information.

-

-

Data Analysis:

-

The peptide maps (chromatograms) of the non-reduced and reduced samples are compared. Peptides present in the non-reduced sample but absent in the reduced sample are candidates for disulfide-linked peptides.

-

The mass of these candidate peptides is measured. A disulfide-linked peptide will have a mass corresponding to the sum of the masses of the two individual peptides minus the mass of two hydrogen atoms.

-

MS/MS fragmentation of the disulfide-linked peptides confirms the sequences of the constituent peptides, thereby identifying the specific cysteine residues involved in the bond.

-

A more advanced technique involves partial reduction of the peptide, where conditions are controlled to break only one or two of the three disulfide bonds. Subsequent analysis by LC-MS/MS can help to systematically deduce the connectivity.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional NMR spectroscopy provides through-space distance information between protons. For disulfide bond determination, nuclear Overhauser effect (NOE) signals between the protons of different cysteine residues can indicate their spatial proximity, thus confirming the disulfide linkages.[6] The high-resolution three-dimensional structure of ziconotide has been determined using NMR, revealing a short triple-stranded anti-parallel β-sheet structure with four loops.[6]

Edman Degradation

While Edman degradation is a classical method for determining the N-terminal amino acid sequence of a peptide, it is generally not used to directly determine disulfide bridge positions.[2][7] However, it can be used in conjunction with mass spectrometry. After partial reduction and alkylation, the resulting peptide fragments can be sequenced by Edman degradation to confirm their identity.

Role of Disulfide Bonds in Ziconotide's Mechanism of Action

Ziconotide exerts its analgesic effect by selectively blocking N-type voltage-gated calcium channels (VGCCs) in the presynaptic nerve terminals of the spinal cord.[1][8][9] This blockade inhibits the influx of calcium ions, which is a critical step in the release of pronociceptive neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[1][2]

The rigid, three-dimensional structure conferred by the three disulfide bonds is essential for the high-affinity and selective binding of ziconotide to the N-type VGCCs.[3] Disruption of any of these bonds leads to a significant loss of biological activity, highlighting the critical role of the disulfide-stabilized conformation in the pharmacodynamics of the drug.

Signaling Pathway of Ziconotide's Analgesic Action

Conclusion

The specific disulfide bond configuration of this compound (Cys1-Cys16, Cys8-Cys20, and Cys15-Cys25) is a cornerstone of its structural integrity and potent analgesic activity. Elucidating this intricate architecture requires sophisticated analytical techniques, with mass spectrometry and NMR spectroscopy being the primary tools. A thorough understanding of this disulfide-stabilized structure is not only crucial for the quality control and manufacturing of ziconotide but also provides a valuable framework for the rational design of novel peptide-based therapeutics with enhanced stability and efficacy.

References

- 1. Sequencing of peptide mixtures by Edman degradation and field-desorption mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 3. A Chemoenzymatic Approach To Produce a Cyclic Analogue of the Analgesic Drug MVIIA (Ziconotide) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. usp.org [usp.org]

- 5. researchgate.net [researchgate.net]

- 6. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Edman degradation - Wikipedia [en.wikipedia.org]

- 8. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Hydrophilic Properties of Ziconotide Acetate for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilic properties of Ziconotide acetate, a synthetic peptide analgesic derived from the cone snail Conus magus. A thorough understanding of these properties is critical for its handling, formulation, and delivery in research and clinical settings.

Core Hydrophilic Characteristics

This compound is characterized as a hydrophilic molecule.[1][2] This is attributed to its polypeptide nature, composed of 25 amino acids, including several charged and polar residues, which favor interaction with aqueous environments. Its solubility profile further underscores its hydrophilic nature.

Quantitative Hydrophilicity Data

The following table summarizes the key quantitative parameters that define the hydrophilic properties of this compound.

| Property | Value | Method | Source |

| Water Solubility | 100 mg/mL (requires sonication) | Experimental | MedChemExpress |

| DMSO Solubility | 25 mg/mL (requires sonication) | Experimental | MedChemExpress |

| Calculated LogP | -8.36 | ALOGPs | Virtual Computational Chemistry Laboratory |

| Physical State | White to off-white lyophilized powder | --- | [3] |

| Insolubility | Practically insoluble in methyl t-butyl ether | --- | [1] |

Note: The LogP value is a calculated prediction and may vary from experimentally determined values. A negative LogP value is indicative of high hydrophilicity.

Experimental Protocols for Determining Hydrophilic Properties

While specific experimental protocols for this compound are not publicly available, the following are detailed, standard methodologies for determining the key hydrophilic parameters of peptides.

Protocol for Determining Aqueous Solubility

This protocol outlines a general procedure for determining the solubility of a peptide like this compound in an aqueous buffer.

Materials:

-

This compound (lyophilized powder)

-

Purified water (e.g., Milli-Q or equivalent)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vortex mixer

-

Bath sonicator

-

Microcentrifuge

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of this compound (e.g., 1 mg) into a microcentrifuge tube.

-

Add a small, precise volume of purified water (e.g., 100 µL) to the tube to create a concentrated stock solution.

-

-

Solubilization:

-

Vortex the tube vigorously for 1-2 minutes.

-

If the peptide does not fully dissolve, place the tube in a bath sonicator for 5-10 minute intervals, followed by vortexing. Avoid excessive heating of the sample.

-

-

Serial Dilutions:

-

Prepare a series of dilutions of the stock solution in PBS (pH 7.4).

-

-

Equilibration and Observation:

-

Allow the solutions to equilibrate at room temperature for at least one hour.

-

Visually inspect each dilution for any signs of precipitation or cloudiness.

-

-

Quantification:

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undissolved peptide.

-

Carefully collect the supernatant.

-

Determine the concentration of the dissolved peptide in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry (at a predetermined wavelength) or RP-HPLC with a standard curve.

-

-

Determination of Solubility Limit:

-

The solubility is defined as the highest concentration at which the peptide remains fully dissolved.

-

Protocol for Determining the Partition Coefficient (LogP) using the Shake-Flask Method

The shake-flask method is the traditional and most common technique for the experimental determination of the octanol-water partition coefficient (LogP).[4][5][6]

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Buffer solution (e.g., phosphate buffer, pH 7.4)

-

Separatory funnels or centrifuge tubes

-

Mechanical shaker

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation of Phases:

-

To pre-saturate the solvents, mix equal volumes of n-octanol and water (or buffer) in a large container and shake vigorously for 24 hours. Allow the phases to separate completely.

-

-

Dissolving the Peptide:

-

Prepare a stock solution of this compound in the aqueous phase at a known concentration.

-

-

Partitioning:

-

In a separatory funnel or centrifuge tube, add a precise volume of the aqueous peptide solution and an equal volume of the pre-saturated n-octanol.

-

Shake the mixture gently for a predetermined amount of time (e.g., 1-2 hours) to allow for partitioning between the two phases. Avoid vigorous shaking that can lead to emulsion formation.

-

-

Phase Separation:

-

Allow the mixture to stand until the two phases have clearly separated. If an emulsion has formed, centrifugation can be used to aid in separation.

-

-

Quantification:

-

Carefully withdraw a sample from both the aqueous and the n-octanol phases.

-

Determine the concentration of this compound in each phase using a validated analytical method.

-

-

Calculation of LogP:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the peptide in the n-octanol phase to its concentration in the aqueous phase: P = [Ziconotide]octanol / [Ziconotide]aqueous

-

The LogP is the logarithm of the partition coefficient: LogP = log10(P)

-

Protocol for Assessing Hydrophilicity using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for assessing the relative hydrophobicity of peptides.[7][8] The retention time of a peptide on a nonpolar stationary phase is related to its hydrophobicity; more hydrophobic peptides have longer retention times.

Materials:

-

This compound

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

RP-HPLC system with a C18 column

-

UV detector

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

Sample Preparation:

-

Dissolve this compound in Mobile Phase A to a known concentration (e.g., 1 mg/mL).

-

-

Chromatographic Conditions:

-

Column: C18, e.g., 4.6 x 250 mm, 5 µm particle size

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 214 nm or 280 nm

-

Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

-

-

Data Analysis:

-

Inject the sample and record the chromatogram.

-

The retention time of the this compound peak is a measure of its relative hydrophobicity. This can be compared to a set of standard peptides with known hydrophobicity indices to create a calibration curve and determine a hydrophobicity index for Ziconotide.

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of this compound's mechanism of action and experimental workflows.

References

- 1. Ziconotide - Wikipedia [en.wikipedia.org]

- 2. Safety and efficacy of intrathecal ziconotide in the management of severe chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of peptide hydrophobicity parameters by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

Ziconotide Acetate: A Technical Guide to Molecular Target Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziconotide acetate, a synthetic equivalent of the ω-conotoxin MVIIA peptide from the venom of the marine cone snail Conus magus, is a potent non-opioid analgesic for the management of severe chronic pain. Its unique mechanism of action, high selectivity, and clinical efficacy have made its molecular target, the N-type voltage-gated calcium channel (CaV2.2), a well-validated target for novel analgesic development. This technical guide provides an in-depth overview of the pivotal studies that have validated the molecular target of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental processes.

Molecular Target: The N-type Voltage-Gated Calcium Channel (CaV2.2)

Ziconotide exerts its analgesic effects through potent and selective blockade of N-type (CaV2.2) voltage-gated calcium channels.[1] These channels are predominantly located on the presynaptic terminals of primary nociceptive afferent neurons in the superficial layers of the spinal cord's dorsal horn.[1] By binding to and blocking these channels, ziconotide inhibits the influx of calcium ions that is essential for the release of key pro-nociceptive neurotransmitters, including glutamate, substance P, and calcitonin gene-related peptide (CGRP).[1][2] This interruption of pain signal transmission at the spinal level forms the basis of ziconotide's therapeutic action.

Quantitative Analysis of Ziconotide-Target Interaction

The validation of CaV2.2 as the molecular target of ziconotide is underpinned by robust quantitative data from a variety of in vitro and in vivo studies. These data consistently demonstrate the high affinity, selectivity, and potent functional consequences of ziconotide's interaction with its target.

Table 1: In Vitro Binding Affinity and Channel Blockade

| Assay Type | Preparation | Radioligand | Key Parameter | Value | Reference |

| Radioligand Binding | Rat Neocortical Membranes | [125I]ω-conotoxin MVIIA | Kd | 9 pM | [3] |

| Electrophysiology | Mammalian Cell Line | - | IC50 | Not explicitly found | - |

Table 2: In Vivo Analgesic Efficacy

| Animal Model | Species | Administration | Endpoint | ED50 | Reference |

| Incisional Pain | Rat | Intrathecal | Reversal of Heat Hyperalgesia | 0.36 ng (49 pM) | [3][4] |

| Formalin Test | Rat | Intrathecal | Reduction of Phase 2 Flinching | ~0.3 - 1 µg | [2] |

Experimental Protocols for Core Validation Studies

Detailed methodologies are crucial for the replication and extension of target validation studies. The following sections outline the core experimental protocols used to characterize the interaction of ziconotide with the CaV2.2 channel.

Radioligand Binding Assay

Objective: To determine the binding affinity of ziconotide to N-type calcium channels in neuronal tissue.

Protocol:

-

Membrane Preparation: Rat neocortical tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in a binding buffer.

-

Binding Reaction: Membranes are incubated with a fixed concentration of radiolabeled [125I]ω-conotoxin MVIIA and varying concentrations of unlabeled ziconotide.

-

Incubation: The reaction is carried out at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Competition binding curves are generated, and the IC50 (the concentration of ziconotide that inhibits 50% of specific radioligand binding) is calculated. The Ki (dissociation constant) is then determined using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the functional block of CaV2.2 channels by ziconotide.

Protocol:

-

Cell Culture: A mammalian cell line (e.g., HEK293 or tsA-201) is stably or transiently transfected to express the subunits of the human CaV2.2 channel.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed. The intracellular (pipette) solution typically contains a cesium-based solution to block potassium channels, while the extracellular (bath) solution contains barium as the charge carrier to enhance the calcium channel currents.

-

Voltage Protocol: Cells are held at a negative holding potential (e.g., -80 mV) to keep the channels in a closed state. Depolarizing voltage steps (e.g., to +10 mV) are applied to elicit CaV2.2 channel currents.

-

Drug Application: Ziconotide is applied to the bath solution at varying concentrations.

-

Data Acquisition and Analysis: The peak inward current is measured before and after the application of ziconotide. Dose-response curves are constructed to determine the IC50 for channel block.

In Vivo Animal Models of Pain

Objective: To assess the analgesic efficacy of ziconotide in preclinical models of pain.

A. Rat Incisional Pain Model:

-

Surgical Procedure: A longitudinal incision is made through the skin, fascia, and muscle of the plantar aspect of one hind paw in anesthetized rats.[4]

-

Behavioral Testing: Post-surgery, thermal hyperalgesia (increased sensitivity to heat) and mechanical allodynia (pain in response to a non-painful stimulus) are assessed. Thermal hyperalgesia is measured as the latency to paw withdrawal from a radiant heat source. Mechanical allodynia is measured using von Frey filaments of varying stiffness applied to the paw.

-

Drug Administration: Ziconotide is administered intrathecally via a pre-implanted catheter.[4]

-

Data Analysis: The dose-dependent reversal of hyperalgesia and allodynia is measured, and the ED50 is calculated.

B. Rat Formalin Test:

-

Formalin Injection: A dilute solution of formalin is injected subcutaneously into the dorsal surface of one hind paw of the rat.

-

Behavioral Observation: The number of flinching and licking behaviors is observed during two distinct phases: Phase 1 (0-10 minutes post-injection, representing acute nociception) and Phase 2 (10-60 minutes post-injection, representing inflammatory pain and central sensitization).

-

Drug Administration: Ziconotide is administered intrathecally prior to the formalin injection.

-

Data Analysis: The dose-dependent reduction in flinching and licking behavior, particularly in Phase 2, is quantified to determine the ED50.[2]

Substance P Release Assay

Objective: To measure the inhibitory effect of ziconotide on the release of a key pro-nociceptive neurotransmitter from spinal cord tissue.

Protocol:

-

Tissue Preparation: Spinal cord slices are prepared from rats.

-

Stimulation and Superfusion: The slices are superfused with an artificial cerebrospinal fluid and stimulated (e.g., with high potassium or capsaicin) to evoke neurotransmitter release.

-

Drug Treatment: Ziconotide is included in the superfusion medium at various concentrations.

-

Sample Collection: The superfusate is collected.

-

Quantification of Substance P: The concentration of substance P in the superfusate is measured using a sensitive immunoassay (e.g., ELISA or radioimmunoassay).

-

Data Analysis: The dose-dependent inhibition of stimulus-evoked substance P release by ziconotide is determined, and the IC50 is calculated.

Visualizing the Pathways and Processes

Diagrams are essential for conceptualizing the complex biological and experimental workflows involved in ziconotide's target validation.

Caption: Signaling pathway of ziconotide's action at the presynaptic terminal.

Caption: Experimental workflow for the molecular target validation of ziconotide.

Caption: Logical relationship from target engagement to therapeutic effect.

Conclusion

The molecular target of this compound, the N-type voltage-gated calcium channel (CaV2.2), has been rigorously validated through a combination of in vitro and in vivo studies. The high-affinity binding, potent and selective channel blockade, and robust analgesic efficacy in preclinical models provide a compelling body of evidence. The detailed experimental protocols outlined in this guide serve as a foundation for future research in this area, facilitating the discovery and development of the next generation of non-opioid analgesics targeting this critical pain pathway.

References

- 1. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of spinal substance p release by intrathecal calcium channel blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety and efficacy of intrathecal ziconotide in the management of severe chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of intrathecal administration of ziconotide, a selective neuronal N-type calcium channel blocker, on mechanical allodynia and heat hyperalgesia in a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Pharmacodynamics of Intrathecal Ziconotide Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziconotide acetate, the synthetic equivalent of the ω-conotoxin MVIIA peptide from the venom of the marine cone snail Conus magus, is a potent non-opioid analgesic administered intrathecally for the management of severe chronic pain.[1][2][3] Unlike traditional analgesics, ziconotide does not interact with opioid receptors and its mechanism of action is independent of the opioidergic system, offering a valuable alternative for patients who are refractory to or intolerant of other pain therapies.[4][5] This technical guide provides a comprehensive overview of the pharmacodynamics of intrathecal this compound, with a focus on its molecular mechanism, effects on neuronal signaling, and the experimental methodologies used to elucidate its activity.

Molecular Mechanism of Action

Ziconotide exerts its analgesic effect through the potent and selective blockade of N-type voltage-gated calcium channels (VGCCs).[2][3][6] These channels, particularly the CaV2.2 subtype, are densely expressed on the presynaptic terminals of primary nociceptive afferent neurons (A-δ and C fibers) within the superficial layers (Rexed laminae I and II) of the dorsal horn of the spinal cord.[1][6][7][8]

Upon the arrival of an action potential at the presynaptic terminal, N-type VGCCs open, allowing an influx of calcium ions. This increase in intracellular calcium is a critical step for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of pronociceptive neurotransmitters into the synaptic cleft.[2][9] Ziconotide binds with high affinity to the N-type VGCCs, physically occluding the channel pore and preventing this calcium influx.[6][10] This blockade of calcium entry effectively inhibits the release of key neurotransmitters involved in pain transmission, including glutamate, substance P, and calcitonin gene-related peptide (CGRP).[2][3][11] By preventing the release of these excitatory neurotransmitters, ziconotide interrupts the transmission of pain signals from the primary afferent neurons to second-order neurons in the spinal cord, thereby producing potent analgesia.[3][12]

Signaling Pathway of Ziconotide Action

Caption: Ziconotide's mechanism of action in the presynaptic terminal.

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data related to the pharmacodynamics of intrathecal this compound.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Value | Channel/Receptor | Preparation | Reference |

| Kd | 9 pM | N-type VGCCs | - | [7] |

| Kd | 4.8 x 10-8 M | CaV2.2 | Homology structural models | [10] |

| Selectivity | >1000-fold | N-type vs. P/Q-type VGCCs | Radioligand binding experiments | [11] |

Table 2: Preclinical Analgesic Efficacy (Intrathecal Administration in Rats)

| Pain Model | Endpoint | ID50 / Effective Dose | Reference |

| Post-operative Pain (Incisional Model) | Antinociception | 49 pM | [7] |

| Neuropathic Pain (Spinal Nerve Ligation) | Antiallodynia | 2.8 pmol (microinjection into rostral ventromedial medulla) | [11] |

| Inflammatory Pain (Formalin Test) | Inhibition of flinch responses | Dose-dependent | [13] |

Table 3: Clinical Dosing and Cerebrospinal Fluid (CSF) Pharmacokinetics

| Parameter | Value | Population | Reference |

| Recommended Starting Dose | 0.5 - 2.4 mcg/day (continuous infusion) | Adult patients with severe chronic pain | [9][14] |

| Recommended Titration | ≤0.5 - 2.4 mcg/day increase no more than 2-3 times/week | Adult patients with severe chronic pain | [9][14] |

| Maximum Recommended Dose | 19.2 mcg/day | Adult patients with severe chronic pain | [9] |

| CSF Half-life (t1/2) | ~4.5 - 4.6 hours | Chronic pain patients | [2][12] |

| CSF Clearance (CL) | ~0.38 mL/min | Chronic pain patients | [12] |

| CSF Volume of Distribution (Vd) | ~155 mL | Chronic pain patients | [15] |

Detailed Experimental Protocols

In Vitro Neurotransmitter Release Assay

Objective: To quantify the inhibitory effect of ziconotide on the depolarization-evoked release of pronociceptive neurotransmitters from spinal cord tissue.

Methodology:

-

Tissue Preparation:

-

Adult Sprague-Dawley rats are euthanized, and the spinal cord is rapidly dissected.

-

The dorsal horns of the lumbar spinal cord are isolated and homogenized in a buffered sucrose solution.

-

Synaptosomes (resealed presynaptic nerve terminals) are prepared by differential centrifugation of the homogenate.[16][17]

-

-

Neurotransmitter Release Assay:

-

Synaptosomes are pre-incubated with a radiolabeled neurotransmitter precursor (e.g., [3H]glutamate) to label the neurotransmitter pool.

-

The loaded synaptosomes are then superfused with a physiological buffer.

-

Release of the radiolabeled neurotransmitter is stimulated by brief exposure to a high concentration of potassium chloride (KCl), which induces depolarization.[16]

-

Ziconotide is included in the superfusion buffer at various concentrations to determine its effect on KCl-evoked release.

-

Fractions of the superfusate are collected, and the amount of radioactivity is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The inhibitory effect of ziconotide is calculated as the percentage reduction in KCl-evoked neurotransmitter release compared to control conditions.

-

An IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

In Vivo Electrophysiology in the Dorsal Horn

Objective: To assess the effect of intrathecal ziconotide on the excitability of dorsal horn neurons in response to noxious stimuli.

Methodology:

-

Animal Preparation:

-

Single-Unit Recording:

-

A microelectrode is slowly advanced into the dorsal horn of the spinal cord.[5]

-

The receptive field of a single neuron is identified by applying mechanical or thermal stimuli to the ipsilateral hind paw.

-

The spontaneous and evoked firing of the neuron is recorded extracellularly. Neurons are characterized based on their responses to a range of stimuli (e.g., wide dynamic range neurons).[19]

-

-

Experimental Protocol:

-

Baseline neuronal activity in response to noxious stimuli (e.g., mechanical stimulation with von Frey filaments, thermal stimulation) is recorded.

-

Ziconotide is administered via the intrathecal catheter.

-

The evoked neuronal responses are recorded at multiple time points after ziconotide administration to assess its inhibitory effect.

-

-

Data Analysis:

-

The firing rate of the neuron in response to each stimulus is quantified.

-

The percentage inhibition of the evoked response by ziconotide is calculated.

-

Behavioral Models of Pain

Objective: To evaluate the analgesic effect of intrathecal ziconotide in a model of tonic, inflammatory pain.

Methodology:

-

Animal Preparation:

-

Rats are habituated to the testing environment.

-

An intrathecal catheter is implanted for ziconotide administration.

-

-

Experimental Procedure:

-

Ziconotide or vehicle is administered intrathecally.

-

After a predetermined pretreatment time, a small volume (e.g., 50 µL) of dilute formalin solution (e.g., 2.5-5%) is injected subcutaneously into the plantar surface of one hind paw.[3][6]

-

The animal is immediately placed in an observation chamber.

-

The amount of time the animal spends licking or flinching the injected paw is recorded over a period of up to 60 minutes. The response is typically biphasic: an early phase (0-5 minutes) and a late phase (15-60 minutes).[3][6]

-

-

Data Analysis:

-

The total time spent licking/flinching in each phase is calculated.

-

The analgesic effect of ziconotide is determined by the reduction in licking/flinching time compared to the vehicle-treated group.

-

Objective: To assess the efficacy of intrathecal ziconotide in alleviating mechanical allodynia, a hallmark of neuropathic pain.

Methodology:

-

Surgical Procedure:

-

Under anesthesia, the sciatic nerve of one hind limb of a rat is exposed.

-

Loose ligatures are placed around the nerve to induce a partial nerve injury.[20]

-

-

Assessment of Mechanical Allodynia:

-

Several days after surgery, mechanical allodynia is assessed using von Frey filaments.[20][21]

-

The rat is placed on a wire mesh floor, and calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

-

The paw withdrawal threshold is determined as the filament stiffness that elicits a withdrawal response.[21]

-

-

Drug Administration and Testing:

-

Once a stable baseline of mechanical allodynia is established, ziconotide is administered intrathecally.

-

The paw withdrawal threshold is reassessed at various time points after drug administration.

-

-

Data Analysis:

-

The change in paw withdrawal threshold after ziconotide treatment is calculated to determine the degree of reversal of mechanical allodynia.

-

Calcium Imaging in Dorsal Root Ganglion Neurons

Objective: To visualize the effect of ziconotide on calcium influx in primary sensory neurons.

Methodology:

-

Cell Preparation and Loading:

-

Dorsal root ganglia (DRG) are dissected from rats and cultured.

-

The DRG neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[22]

-

-

Calcium Imaging:

-

The loaded neurons are placed on a microscope stage and superfused with a physiological solution.

-

The baseline fluorescence of the neurons is recorded.

-

The neurons are stimulated with a depolarizing agent (e.g., high KCl) to induce calcium influx, and the change in fluorescence is measured.

-

Ziconotide is then added to the superfusion solution, and the stimulation is repeated to observe the effect of ziconotide on the calcium response.

-

-

Data Analysis:

-

The change in fluorescence intensity is used to calculate the relative change in intracellular calcium concentration.

-

The inhibitory effect of ziconotide on the depolarization-induced calcium influx is quantified.

-

Mandatory Visualizations

Experimental Workflow for In Vivo Electrophysiology

Caption: Workflow for assessing ziconotide's effect on dorsal horn neurons.

Logical Relationship in the Formalin Test

Caption: Ziconotide's impact on the phases of the formalin test.

Conclusion

Intrathecal this compound represents a unique and valuable therapeutic option for severe chronic pain, distinguished by its targeted mechanism of action as a selective N-type voltage-gated calcium channel blocker. Its ability to inhibit the release of key pronociceptive neurotransmitters in the dorsal horn of the spinal cord provides potent analgesia without the development of tolerance observed with opioids. The experimental methodologies detailed in this guide have been instrumental in characterizing the pharmacodynamic profile of ziconotide and continue to be essential tools in the development of novel analgesics targeting neuronal calcium channels. A thorough understanding of these principles and protocols is crucial for researchers and clinicians working to advance the treatment of chronic pain.

References

- 1. painphysicianjournal.com [painphysicianjournal.com]

- 2. asra.com [asra.com]

- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 4. Ziconotide, an intrathecally administered N-type calcium channel antagonist for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo single unit extracellular recordings from spinal cord neurones of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Safety and efficacy of intrathecal ziconotide in the management of severe chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comprehensive review on ziconotide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intrathecal Ziconotide: Dosing and Administration Strategies in Patients With Refractory Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

- 11. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Standardization of the rat paw formalin test for the evaluation of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

- 15. go.drugbank.com [go.drugbank.com]